6-O-p-Methoxycinnamoylcatalpol
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Overview
Description
6-O-p-Methoxycinnamoylcatalpol is a natural compound primarily found in the traditional Chinese medicinal herb Rehmannia glutinosa. It is known for its various biological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties . The compound is a white or off-white crystalline powder with limited solubility in water but soluble in ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-p-Methoxycinnamoylcatalpol is typically extracted from the roots of Rehmannia glutinosa. The extraction process involves grinding the roots into a fine powder, followed by solvent extraction using either ether or ethanol . The extract is then filtered, concentrated, and crystallized to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The roots of Rehmannia glutinosa are processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then subjected to large-scale filtration, concentration, and crystallization processes to yield the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
6-O-p-Methoxycinnamoylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-O-p-Methoxycinnamoylcatalpol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-p-Methoxycinnamoylcatalpol involves several molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Antibacterial: The compound disrupts bacterial cell walls and inhibits bacterial growth.
Antitumor: It induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Comparison with Similar Compounds
6-O-p-Methoxycinnamoylcatalpol is unique due to its specific combination of biological activities and its presence in Rehmannia glutinosa. Similar compounds include:
Aucubin: An iridoid glycoside with antioxidant and anti-inflammatory activities.
Loganin: An iridoid glycoside with anti-inflammatory and neuroprotective effects.
These compounds share some biological activities with this compound but differ in their specific chemical structures and mechanisms of action .
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(28)35-21-14-8-9-33-23(17(14)25(11-27)22(21)37-25)36-24-20(31)19(30)18(29)15(10-26)34-24/h2-9,14-15,17-24,26-27,29-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPDMZDZYFZLU-WEWXOPRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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